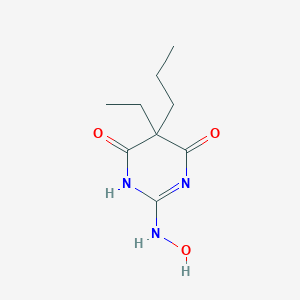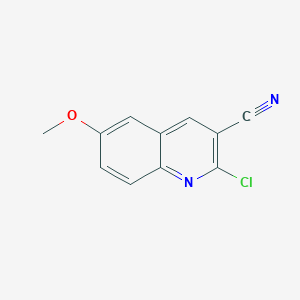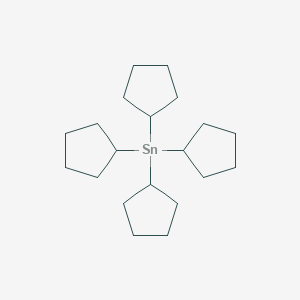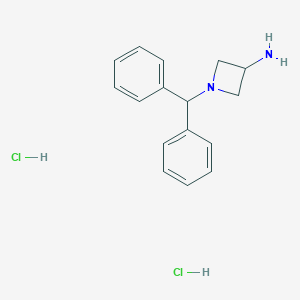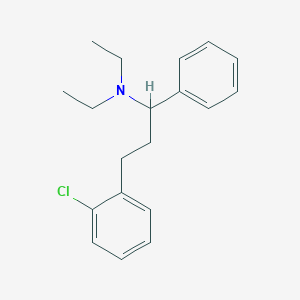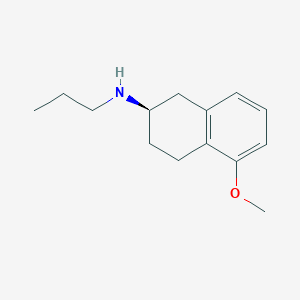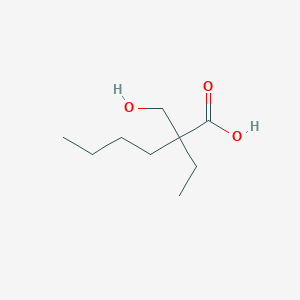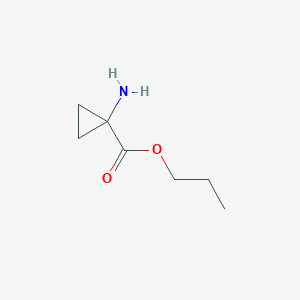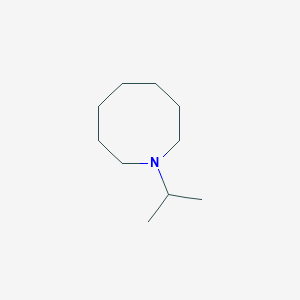![molecular formula C10H17NO2 B009288 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 103323-43-9](/img/structure/B9288.png)
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Overview
Description
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . It is also known as 8-Oxabicyclo[3.2.1]octan-3-one . This compound has been applied as a key synthetic intermediate in several total syntheses .
Synthesis Analysis
The synthesis of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one involves a series of reactions. One method involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne . Another method involves a tandem C-H oxidation/oxa-[3,3]Cope rearrangement/aldol cyclization of allylic silylethers .Molecular Structure Analysis
The molecular structure of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one is complex. The crystal structure of a cyclic tetramer from racemic 6,8-dioxabicyclo[3.2.1]octan-7-one was determined . The molecule showed an approximate four-fold symmetry with a roughly square 20-membered ring .Chemical Reactions Analysis
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one can undergo a series of chemical reactions. For instance, it can undergo a double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . It can also undergo interrupted Nazarov cyclization .Safety And Hazards
properties
IUPAC Name |
8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVONUDXBNEUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556055 | |
| Record name | 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
CAS RN |
103323-43-9 | |
| Record name | 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

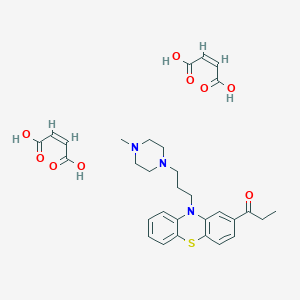
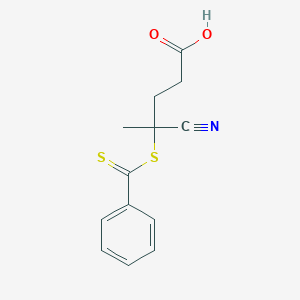
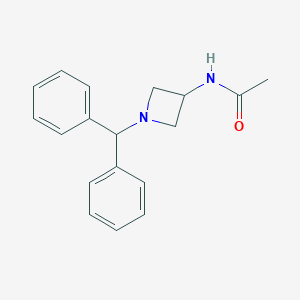
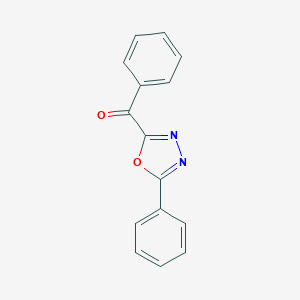
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
